C-6 SNAr Amination Yields: 79–98% (Ave. 92%) with 10-Fold Reduced Fluoride Toxicity vs. Prior Methods
The Iorkula et al. (2023) method for C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine using CsF (1.0 equiv) and BnNEt₃Cl (10 mol%) in DMSO at 100 °C for 24 h achieves isolated yields of 79–98% (average 92%) across a broad range of 1° and 2° alkylamines, including those with aromatic/heteroaromatic functionality [1]. This represents a substantial improvement over previous fluoride-promoted amination protocols, which required 10-fold higher fluoride loading (≥10 equiv of TBAF or CsF) while delivering lower and more variable yields — the Iorkula method explicitly uses 'far less toxic fluoride (10 fold less)' [1]. The C-6 chlorine reactivity is orthogonal to the C-3 bromine, enabling amination without competing cross-coupling at C-3.
| Evidence Dimension | C-6 amination isolated yield |
|---|---|
| Target Compound Data | 79–98% isolated yield; average = 92% (Iorkula et al. 2023 method: CsF 1.0 equiv, BnNEt₃Cl 10 mol%, DMSO, 100 °C, 24 h) [1] |
| Comparator Or Baseline | Previous fluoride-promoted amination protocols using ≥10 equiv fluoride source (TBAF or CsF); yields not systematically reported but generally lower and more variable [1] |
| Quantified Difference | Average yield 92% vs. previous unreported/lower yields; fluoride loading reduced 10-fold (from ≥10 equiv to 1.0 equiv) [1] |
| Conditions | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine + 2.0 equiv 1° or 2° alkylamine, CsF (1.0 equiv), BnNEt₃Cl (10 mol%), DMSO, 100 °C, 24 h [1] |
Why This Matters
The high and consistent C-6 amination yields with reduced fluoride toxicity directly impact procurement decisions: researchers can expect reliable scale-up performance and reduced hazardous waste disposal costs compared to legacy fluoride-heavy amination protocols.
- [1] Iorkula TH, Tolman BA, Burt SR, Peterson MA. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. 2024;54(2):121-132. DOI: 10.1080/00397911.2023.2284350. View Source
